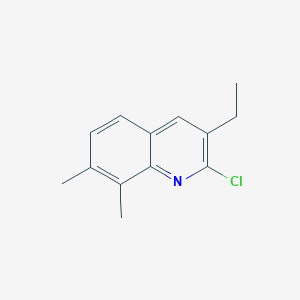

2-Chloro-3-ethyl-7,8-dimethylquinoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-ethyl-7,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c1-4-10-7-11-6-5-8(2)9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHSPFGLRVSVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C(=C(C=CC2=C1)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594448 | |

| Record name | 2-Chloro-3-ethyl-7,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917746-29-3 | |

| Record name | 2-Chloro-3-ethyl-7,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the chemical properties, synthesis, and structural data for 2-chloro-7,8-dimethylquinoline-3-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry. Due to the limited availability of public data on 2-chloro-3-ethyl-7,8-dimethylquinoline, this guide focuses on its immediate precursor aldehyde, for which experimental data has been published.

Chemical and Physical Properties

Quantitative data for 2-chloro-7,8-dimethylquinoline-3-carbaldehyde and a related derivative are summarized below. This data is crucial for understanding the compound's physical characteristics and for its application in further synthetic endeavors.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | [1] |

| Molecular Weight | 219.66 g/mol | [1] |

| Appearance | White solid | [1] |

Table 2: Crystallographic Data for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [1] |

| a (Å) | 20.4542 (13) | [1] |

| b (Å) | 6.7393 (4) | [1] |

| c (Å) | 7.5675 (4) | [1] |

| V (ų) | 1043.16 (11) | [1] |

| Z | 4 | [1] |

Synthesis and Reactivity

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is synthesized via the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic compounds. This reaction provides a versatile route to functionalized quinolines, which are important scaffolds in medicinal chemistry.

This protocol is based on the published synthesis of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde.[1]

Materials:

-

N-(2,3-dimethylphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate

-

Ice

Procedure:

-

A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (6.5 ml, 70 mmol) to N,N-dimethylformamide (2.3 ml, 30 mmol) at 273 K (0 °C).[1]

-

To this adduct, N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol) is added.[1]

-

The reaction mixture is heated to 353 K (80 °C) for 15 hours.[1]

-

After heating, the mixture is cooled and poured onto crushed ice, leading to the precipitation of the crude product.[1]

-

The resulting white solid is collected by filtration and dried.[1]

-

The compound is purified by recrystallization from a petroleum ether/ethyl acetate mixture.[1]

The Vilsmeier-Haack reaction is a versatile method that can be applied to various substituted acetanilides to yield the corresponding 2-chloro-3-formylquinolines. The reaction involves the formation of a Vilsmeier reagent (a chloromethyleniminium salt) from DMF and POCl₃, which then acts as the formylating agent.

The aldehyde functional group in 2-chloro-7,8-dimethylquinoline-3-carbaldehyde is a versatile handle for further chemical modifications. For instance, it can be reduced to the corresponding alcohol, 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline.

Experimental Protocol: Reduction to 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline

-

In a beaker, 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (220 mg, 1 mmol), sodium borohydride (38 mg, 1 mmol), and a catalytic amount of montmorillonite K-10 are combined.

-

The mixture is irradiated at 500 W for 5 minutes.

-

The resulting product is dissolved in ethyl acetate, and the solid residue is removed by filtration.

-

The filtrate is purified by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent.

-

Evaporation of the solvent and recrystallization from chloroform yields colorless crystals of 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline.

Logical Relationships and Experimental Workflows

The synthesis of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde and its subsequent reduction can be visualized as a straightforward synthetic workflow.

Caption: Synthetic pathway of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde and its reduction.

This guide provides a summary of the available technical data for 2-chloro-7,8-dimethylquinoline-3-carbaldehyde. The provided experimental protocols and structural data serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. Further research into the biological activity of this and related compounds could be a promising area of investigation.

References

In-Depth Technical Guide: 2-Chloro-3-ethyl-7,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-3-ethyl-7,8-dimethylquinoline. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar quinoline derivatives to project its characteristics. The guide details a probable synthetic route based on the Vilsmeier-Haack reaction, a common method for the synthesis of 2-chloroquinolines. Furthermore, it touches upon the potential biological significance of this class of compounds, which are widely investigated for various therapeutic applications. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using DOT language diagrams.

Core Physical Properties

| Property | Value (Estimated/Analog Data) | Source/Analog Compound |

| Molecular Formula | C₁₃H₁₄ClN | - |

| Molecular Weight | 221.71 g/mol | Calculated |

| CAS Number | 917746-29-3 | Santa Cruz Biotechnology |

| Appearance | Likely a solid at room temperature | General observation for similar quinolines |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide | General property of quinoline derivatives |

Table 1: Estimated Physical Properties of this compound

For comparison, the properties of several structurally related compounds are provided in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 2-Chloro-3-ethyl-7-methylquinoline[1] | C₁₂H₁₂ClN | 205.69 | Lacks one methyl group compared to the target compound. |

| 2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline[2] | C₁₃H₁₃Cl₂N | 254.16 | Features a chloroethyl group at the 3-position and different methyl positions. |

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde[3] | C₁₂H₁₀ClNO | 219.66 | Contains a formyl group instead of an ethyl group at the 3-position. |

Table 2: Physical Properties of Structurally Related Compounds

Synthesis and Experimental Protocols

The synthesis of this compound can be hypothetically achieved via a Vilsmeier-Haack reaction, a versatile method for the formylation and cyclization of activated aromatic compounds. This reaction is widely used for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. A subsequent reduction or alkylation step would be required to obtain the 3-ethyl group.

A plausible synthetic route would start from N-(2,3-dimethylphenyl)propionamide. The Vilsmeier-Haack reagent, prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), would then be used to effect the cyclization and chlorination to yield the target compound.

Proposed Synthesis of N-(2,3-dimethylphenyl)propionamide (Starting Material)

Materials:

-

2,3-Dimethylaniline

-

Propionyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

In a round-bottom flask, dissolve 2,3-dimethylaniline in dichloromethane.

-

Add an equimolar amount of pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add propionyl chloride dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-(2,3-dimethylphenyl)propionamide.

-

Purify the product by recrystallization or column chromatography.

Proposed Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from the synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde[3].

Materials:

-

N-(2,3-dimethylphenyl)propionamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Petroleum ether/ethyl acetate mixture for recrystallization

-

Standard laboratory glassware

Protocol:

-

Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (e.g., 7 equivalents) to N,N-dimethylformamide (e.g., 3 equivalents) at 0 °C in an ice bath, with constant stirring.

-

To this freshly prepared reagent, add N-(2,3-dimethylphenyl)propionamide (1 equivalent).

-

Heat the reaction mixture at approximately 80 °C for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

A precipitate of the crude product should form. Collect the solid by filtration and wash with water.

-

Dry the collected solid.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties[4][5][6].

While no specific biological data or signaling pathways have been reported for this compound, its structural features suggest potential areas of investigation. The quinoline core is a key pharmacophore in many bioactive molecules. The chlorine atom at the 2-position and the alkyl substituents on the benzene ring can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Many substituted quinolines exert their anticancer effects through various mechanisms, such as the inhibition of tyrosine kinases, interference with DNA replication, and induction of apoptosis[4][7]. The specific signaling pathways targeted by quinoline derivatives are diverse and depend on their substitution patterns.

Caption: Generalized signaling logic for substituted quinoline derivatives.

Conclusion

This compound is a substituted quinoline for which specific experimental data is scarce. However, based on the well-established chemistry of quinolines, a reliable synthetic protocol via the Vilsmeier-Haack reaction can be proposed. The biological activity of this compound remains to be elucidated, but its structural similarity to other bioactive quinolines suggests it may be a valuable candidate for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijshr.com [ijshr.com]

- 6. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Chloro-3-ethyl-7,8-dimethylquinoline

CAS Number: 917746-29-3

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

This technical guide provides a comprehensive overview of 2-Chloro-3-ethyl-7,8-dimethylquinoline, a substituted quinoline compound. Due to the limited availability of specific data for this exact molecule, this guide leverages information on the synthesis, properties, and biological activities of structurally related quinoline derivatives to provide a predictive and informative resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Table 1: Chemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 917746-29-3 | [1] |

| Molecular Formula | C₁₃H₁₄ClN | Inferred |

| Molecular Weight | 219.71 g/mol | Inferred |

Note: Molecular formula and weight are calculated based on the chemical structure.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not published in peer-reviewed literature. However, the synthesis of 2-chloro-3-alkylquinolines is a well-established area of organic chemistry. A common and versatile method for the synthesis of such compounds is the Vilsmeier-Haack reaction, followed by further modifications.

Proposed Synthetic Pathway

A plausible synthetic route, based on established methodologies for similar quinoline derivatives, is outlined below. This proposed pathway is for informational purposes and would require optimization and validation in a laboratory setting.

dot

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

-

To a stirred solution of 3,4-dimethylacetanilide in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C.

-

After the addition is complete, heat the reaction mixture at 80-90°C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting precipitate, 2-chloro-7,8-dimethylquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-Chloro-3-(prop-1-en-1-yl)-7,8-dimethylquinoline

-

Prepare the Wittig reagent by treating ethyltriphenylphosphonium bromide with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

-

Add a solution of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde in the same solvent to the ylide solution at low temperature.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-chloro-3-(prop-1-en-1-yl)-7,8-dimethylquinoline by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve 2-chloro-3-(prop-1-en-1-yl)-7,8-dimethylquinoline in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the double bond is fully reduced.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield the final product, this compound.

-

Further purification can be achieved by column chromatography if necessary.

Potential Biological Activities and Signaling Pathways

While no specific biological data has been reported for this compound, the quinoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[2][3] Substituted quinolines have been reported to exhibit a variety of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][4][5][6]

Anticancer Potential

Many quinoline derivatives have demonstrated potent anticancer activities.[3][4] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

dot

References

- 1. scbt.com [scbt.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijshr.com [ijshr.com]

- 6. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Chloro-3-ethyl-7,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Chloro-3-ethyl-7,8-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry. Quinolines are a class of heterocyclic compounds with a wide range of biological activities, making the precise determination of their structure a critical aspect of drug discovery and development. This document outlines the synergistic application of modern spectroscopic and crystallographic techniques to unambiguously determine the molecular structure of this compound.

Spectroscopic and Crystallographic Characterization

The definitive structure of this compound is established through a combination of spectroscopic and crystallographic analyses. While X-ray crystallography provides the most direct evidence of the solid-state structure, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial for confirming the structure in solution and providing complementary data.

X-ray Crystallography

Single-crystal X-ray diffraction offers an unambiguous determination of the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystalline state. Although a crystal structure for the title compound is not publicly available, data from closely related structures, such as 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde and 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline, provide a strong basis for understanding the expected solid-state conformation.

Table 1: Crystallographic Data for Related Quinolines

| Parameter | 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde[1] | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline[2] |

| Formula | C₁₂H₁₀ClNO | C₁₂H₁₂ClNO |

| Mr | 219.66 | 221.68 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma | P2₁/c |

| a (Å) | 20.4542 (13) | 17.4492 (12) |

| b (Å) | 6.7393 (4) | 4.6271 (2) |

| c (Å) | 7.5675 (4) | 14.3773 (7) |

| β (º) | 90 | 113.297 (7) |

| V (ų) | 1043.16 (11) | 1066.17 (10) |

| Z | 4 | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide key structural information.

Expected ¹H NMR Spectral Data (Hypothetical):

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm, showing characteristic coupling patterns for the substituted quinoline ring.

-

Ethyl Group Protons: A quartet around 2.8-3.2 ppm (CH₂) and a triplet around 1.2-1.5 ppm (CH₃).

-

Methyl Group Protons: Two singlets in the region of 2.2-2.6 ppm for the two methyl groups at the 7 and 8 positions.

Expected ¹³C NMR Spectral Data (Hypothetical):

-

Aromatic Carbons: Multiple signals in the aromatic region (120-150 ppm).

-

C-Cl Carbon: A signal around 145-155 ppm.

-

Ethyl Group Carbons: Signals for the CH₂ and CH₃ groups.

-

Methyl Group Carbons: Signals for the two methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₄ClN), the expected monoisotopic mass would be approximately 219.08 g/mol . The mass spectrum would show a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in a ~3:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

C-H stretching (aromatic and aliphatic): ~2900-3100 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Experimental Protocols

Synthesis of this compound (Illustrative)

A plausible synthetic route to the title compound could involve a Vilsmeier-Haack reaction on N-(2,3-dimethylphenyl)acetamide to form a 2-chloro-quinoline-3-carbaldehyde intermediate, followed by a Wittig reaction or a Grignard reaction and subsequent reduction to introduce the ethyl group. A detailed protocol for the synthesis of a related compound, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, is reported and can be adapted.[1]

Protocol for Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: [1]

-

A Vilsmeier-Haack adduct is prepared from phosphorus oxychloride (7.0 mmol) and N,N-dimethylformamide (3.0 mmol) at 0 °C.

-

N-(2,3-dimethylphenyl)acetamide (1.0 mmol) is added to the adduct.

-

The mixture is heated at 80 °C for 15 hours.

-

The reaction mixture is then poured onto ice.

-

The resulting white product is collected by filtration and dried.

-

The crude product is purified by recrystallization from a petroleum ether/ethyl acetate mixture.

Single-Crystal X-ray Diffraction

Protocol:

-

A suitable single crystal of the compound is mounted on a goniometer.

-

Data is collected using a diffractometer with Mo Kα radiation.

-

The structure is solved by direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy

Protocol:

-

Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

-

Data is processed using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Mass Spectrometry

Protocol:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer (e.g., via direct infusion or coupled to a liquid chromatograph).

-

The mass spectrum is acquired using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

Infrared Spectroscopy

Protocol:

-

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

References

In-Depth Technical Guide: Molecular Weight of 2-Chloro-3-ethyl-7,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 2-Chloro-3-ethyl-7,8-dimethylquinoline, a quinoline derivative of interest in chemical research and drug development. This document outlines the molecular formula and presents a step-by-step calculation of its molecular weight based on the atomic masses of its constituent elements.

Chemical Identity

Systematic Name: this compound

CAS Number: 917746-29-3

Molecular Formula: C₁₃H₁₄ClN

This formula indicates that a single molecule of the compound is composed of thirteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, and one nitrogen atom.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is as follows:

-

Carbon (C): 13 atoms × 12.011 u (atomic weight of C) = 156.143 u

-

Hydrogen (H): 14 atoms × 1.008 u (atomic weight of H) = 14.112 u

-

Chlorine (Cl): 1 atom × 35.453 u (atomic weight of Cl) = 35.453 u

-

Nitrogen (N): 1 atom × 14.007 u (atomic weight of N) = 14.007 u

Total Molecular Weight = 156.143 u + 14.112 u + 35.453 u + 14.007 u = 219.715 u

The molecular weight is typically expressed in grams per mole ( g/mol ). Therefore, the molecular weight of this compound is 219.72 g/mol .

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound is summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄ClN |

| Molar Mass | 219.72 g/mol |

| Atomic Composition | |

| Carbon (C) | 13 atoms |

| Hydrogen (H) | 14 atoms |

| Chlorine (Cl) | 1 atom |

| Nitrogen (N) | 1 atom |

Experimental Protocols

Visualization of Relationships

The calculation of a chemical's molecular weight is a direct summation of the atomic weights of its constituent atoms based on its molecular formula. This is a linear and straightforward calculation that does not involve complex signaling pathways, experimental workflows, or intricate logical relationships that would necessitate visualization through diagrams for clarity. Therefore, a Graphviz diagram is not applicable in this context.

An In-depth Technical Guide to 2-Chloro-3-ethyl-7,8-dimethylquinoline: Synthesis, Properties, and Potential as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-ethyl-7,8-dimethylquinoline, a substituted quinoline with potential applications in drug discovery, particularly in the realm of oncology. This document details a plausible synthetic pathway, outlines its physicochemical properties, and explores its potential mechanism of action as a kinase inhibitor within cancer cell signaling pathways. While experimental data for this specific molecule is limited in publicly available literature, this guide leverages data from closely related analogs to provide a robust framework for researchers. Detailed experimental protocols for key synthetic steps are provided, alongside structured data tables and visualizations to facilitate understanding and further investigation.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anti-malarial, anti-bacterial, and anti-cancer properties. Their planar structure allows them to intercalate with DNA and interact with various enzymes, making them attractive scaffolds for drug design. The 2-chloroquinoline core is a versatile intermediate, allowing for further functionalization to modulate biological activity. This guide focuses on the this compound derivative, exploring its synthesis and potential as a targeted therapeutic agent. Quinoline-based molecules have shown promise as kinase inhibitors, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2][3][4]

Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step process commencing with N-(2,3-dimethylphenyl)acetamide. The proposed pathway is outlined below.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (3)

This step utilizes the Vilsmeier-Haack reaction, a well-established method for the formylation of activated aromatic compounds.

-

Materials: N-(2,3-dimethylphenyl)acetamide (1), Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

A Vilsmeier-Haack adduct is prepared by the slow addition of phosphorus oxychloride (7.0 mmol) to N,N-dimethylformamide (3.0 mmol) at 0°C with constant stirring.

-

N-(2,3-dimethylphenyl)acetamide (1.0 mmol) is then added to the pre-formed Vilsmeier-Haack adduct.

-

The reaction mixture is heated to 80°C for 15 hours.

-

Upon completion, the mixture is poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a petroleum ether/ethyl acetate mixture to yield pure 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (3).

-

Step 2: Synthesis of 2-Chloro-3-(prop-1-en-2-yl)-7,8-dimethylquinoline (5) via Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes and ketones to alkenes.

-

Materials: 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (3), Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium), Tetrahydrofuran (THF).

-

Procedure:

-

Methyltriphenylphosphonium bromide (1.2 mmol) is suspended in anhydrous THF under an inert atmosphere (e.g., Argon).

-

The suspension is cooled to 0°C, and a strong base such as n-butyllithium (1.2 mmol) is added dropwise to generate the ylide (4).

-

The resulting orange-red solution is stirred at room temperature for 1 hour.

-

A solution of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (3) (1.0 mmol) in anhydrous THF is added dropwise to the ylide solution at 0°C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Step 3: Synthesis of this compound (6) via Catalytic Hydrogenation

The final step involves the reduction of the vinyl group to an ethyl group using catalytic hydrogenation.

-

Materials: 2-Chloro-3-(prop-1-en-2-yl)-7,8-dimethylquinoline (5), Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

2-Chloro-3-(prop-1-en-2-yl)-7,8-dimethylquinoline (5) (1.0 mmol) is dissolved in methanol.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (40 bar) at room temperature for 24 hours.[5]

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the final product, this compound (6).

-

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Target Molecule | This compound | C₁₃H₁₄ClN | 219.71 | 917746-29-3 |

| Analog 1 | 2-Chloro-3-methylquinoline | C₁₀H₈ClN | 177.63 | 57876-69-4[6] |

| Analog 2 | 2-Chloro-8-ethyl-3-methylquinoline | C₁₂H₁₂ClN | 205.68 | 132118-30-0[7] |

| Analog 3 | 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester | C₁₃H₁₂ClNO₂ | 249.69 | Not Available[8][9] |

Table 2: Predicted and Analogous Spectral Data

| Data Type | Predicted/Analogous Data for this compound |

| ¹H NMR | Expected signals: Aromatic protons (quinoline ring), quartet and triplet (ethyl group), two singlets (dimethyl groups). |

| ¹³C NMR | Expected signals: Carbons of the quinoline core, carbons of the ethyl group, carbons of the two methyl groups. |

| Mass Spec (EI) | Expected m/z: Molecular ion peak at ~219 (³⁵Cl) and ~221 (³⁷Cl) in a ~3:1 ratio. |

| IR Spectroscopy | Expected bands: C-H stretching (aromatic and aliphatic), C=C and C=N stretching (quinoline ring), C-Cl stretching. |

Potential Biological Activity and Signaling Pathway

Quinoline derivatives have emerged as a promising class of kinase inhibitors for cancer therapy.[1][2][3] Many have been shown to target key kinases involved in cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various cyclin-dependent kinases (CDKs).[4][10][11] The proposed mechanism of action for this compound is the inhibition of a protein kinase, leading to the disruption of downstream signaling pathways that promote cancer cell growth and survival.

Below is a generalized diagram illustrating a common signaling pathway targeted by quinoline-based kinase inhibitors.

Caption: Generalized kinase inhibition pathway by a quinoline derivative.

Workflow for Evaluating Biological Activity

The following workflow outlines the key experimental stages for assessing the potential of this compound as a kinase inhibitor.

Caption: Experimental workflow for biological evaluation.

Conclusion

This compound presents an interesting scaffold for the development of novel kinase inhibitors. The synthetic route outlined in this guide is based on well-established chemical transformations and provides a solid foundation for its preparation. While further experimental validation of its biological activity is required, the broader class of quinoline derivatives has demonstrated significant potential in targeting cancer-associated signaling pathways. This technical guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing the necessary theoretical and practical framework to explore the therapeutic potential of this and related compounds.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 5. Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester [webbook.nist.gov]

- 9. 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester [webbook.nist.gov]

- 10. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 2-Chloro-3-ethyl-7,8-dimethylquinoline synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for obtaining 2-chloro-3-ethyl-7,8-dimethylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and drug development. The synthesis predominantly relies on the versatile Vilsmeier-Haack reaction, followed by subsequent functional group transformations. This document provides a comprehensive overview of the starting materials, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Overview of Synthetic Strategies

Two principal routes are outlined for the synthesis of this compound. Both pathways commence with the readily available starting material, 2,3-dimethylaniline.

-

Route 1: Two-Step Synthesis via a Formyl Intermediate. This is the more extensively documented method. It involves the initial synthesis of N-(2,3-dimethylphenyl)acetamide, followed by a Vilsmeier-Haack cyclization to yield 2-chloro-7,8-dimethylquinoline-3-carbaldehyde. The final step involves the reduction of the formyl group to an ethyl group.

-

Route 2: Direct Vilsmeier-Haack Cyclization. This approach involves the preparation of N-(2,3-dimethylphenyl)propionamide, which could potentially undergo a direct Vilsmeier-Haack reaction to yield the target molecule, this compound, in a single cyclization step. While theoretically plausible, specific experimental data for this direct route is less prevalent in the literature.

This guide will focus on the more established two-step synthesis (Route 1) while providing the foundational steps for the exploratory direct approach (Route 2).

Starting Materials and Reagents

The successful synthesis of this compound requires the following key starting materials and reagents.

| Starting Material/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 2,3-Dimethylaniline | C₈H₁₁N | 121.18 | Primary aromatic amine precursor |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating agent |

| Propionyl Chloride | C₃H₅ClO | 92.52 | Propionylating agent |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Vilsmeier-Haack reagent component |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Vilsmeier-Haack reagent component and solvent |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | Reducing agent (Wolff-Kishner) |

| Potassium Hydroxide | KOH | 56.11 | Base for Wolff-Kishner reduction |

| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | High-boiling solvent for Wolff-Kishner reduction |

| Zinc Amalgam | Zn(Hg) | - | Reducing agent (Clemmensen) |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid for Clemmensen reduction |

Experimental Protocols

Synthesis of Precursors

3.1.1. Synthesis of N-(2,3-dimethylphenyl)acetamide (for Route 1)

N-(2,3-dimethylphenyl)acetamide is prepared by the acetylation of 2,3-dimethylaniline.

Protocol:

-

To a solution of 2,3-dimethylaniline (10.0 g, 82.5 mmol) in a suitable solvent such as dichloromethane or under neat conditions, slowly add acetic anhydride (9.3 mL, 99.0 mmol) at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford N-(2,3-dimethylphenyl)acetamide. Recrystallization from ethanol/water may be performed for further purification.

3.1.2. Synthesis of N-(2,3-dimethylphenyl)propionamide (for Route 2)

N-(2,3-dimethylphenyl)propionamide is synthesized by the acylation of 2,3-dimethylaniline with propionyl chloride.

Protocol:

-

Dissolve 2,3-dimethylaniline (10.0 g, 82.5 mmol) and a base such as triethylamine (12.6 mL, 90.8 mmol) in a suitable anhydrous solvent like dichloromethane (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add propionyl chloride (7.9 mL, 90.8 mmol) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with water, a dilute solution of hydrochloric acid, and then a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-(2,3-dimethylphenyl)propionamide.

Vilsmeier-Haack Cyclization to form 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (Route 1, Step 2)

This key reaction constructs the quinoline ring system.

Protocol:

-

In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (2.3 mL, 30 mmol) to 0 °C.

-

Slowly add phosphorus oxychloride (6.5 mL, 70 mmol) dropwise with stirring, maintaining the temperature below 5 °C to form the Vilsmeier reagent.

-

To this pre-formed reagent, add N-(2,3-dimethylphenyl)acetamide (1.63 g, 10 mmol) portion-wise.

-

Heat the reaction mixture to 80-90 °C and maintain for 10-15 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield 2-chloro-7,8-dimethylquinoline-3-carbaldehyde.

-

The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate.

| Reactant | Moles | Molar Ratio |

| N-(2,3-dimethylphenyl)acetamide | 10 mmol | 1 |

| N,N-Dimethylformamide (DMF) | 30 mmol | 3 |

| Phosphorus Oxychloride | 70 mmol | 7 |

Table 1: Molar Ratios for the Vilsmeier-Haack Cyclization.

Reduction of the Formyl Group to an Ethyl Group (Route 1, Step 3)

The conversion of the 3-formyl group of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde to a 3-ethyl group can be achieved via several methods, most notably the Wolff-Kishner or Clemmensen reductions.

3.3.1. Wolff-Kishner Reduction (General Protocol)

The Wolff-Kishner reduction is performed under basic conditions and is suitable for substrates that are sensitive to acid.

Protocol:

-

To a flask containing diethylene glycol, add 2-chloro-7,8-dimethylquinoline-3-carbaldehyde, hydrazine hydrate (a significant excess, e.g., 10-20 equivalents), and potassium hydroxide (e.g., 5-10 equivalents).

-

Heat the mixture to 120-140 °C for 1-2 hours to facilitate the formation of the hydrazone. During this time, water and excess hydrazine may be distilled off.

-

Increase the temperature to 190-210 °C and reflux for 3-5 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.

3.3.2. Clemmensen Reduction (General Protocol)

The Clemmensen reduction is carried out in strongly acidic media and is effective for aryl ketones and aldehydes.

Protocol:

-

Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the solution and wash the solid with water.

-

Add the amalgamated zinc to a flask containing concentrated hydrochloric acid.

-

Add 2-chloro-7,8-dimethylquinoline-3-carbaldehyde to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours (4-24 hours), with the occasional addition of more concentrated hydrochloric acid.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and decant the aqueous layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether).

-

Wash the combined organic phase with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations of Synthetic Pathways and Logic

The following diagrams illustrate the synthetic workflows described.

Caption: Synthetic workflow for Route 1.

Caption: Proposed synthetic workflow for Route 2.

Caption: Comparison of reduction methodologies.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the Vilsmeier-Haack cyclization of N-(2,3-dimethylphenyl)acetamide to form the corresponding 3-formylquinoline, followed by a reduction of the aldehyde functionality. This guide provides detailed protocols for the key transformations, offering a solid foundation for researchers in the field of medicinal and synthetic chemistry. The choice of the final reduction method will depend on the stability of any other functional groups present in more complex derivatives. Further investigation into the direct Vilsmeier-Haack reaction of N-(2,3-dimethylphenyl)propionamide may offer a more streamlined synthetic route.

Retrosynthetic Analysis and Synthetic Strategies for 2-Chloro-3-ethyl-7,8-dimethylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the retrosynthetic analysis of 2-chloro-3-ethyl-7,8-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Two primary synthetic routes are proposed and elaborated upon: the Friedländer annulation and a Vilsmeier-Haack-based approach. This document furnishes in-depth experimental protocols, a quantitative summary of reaction parameters, and a logical workflow for the synthesis of this target molecule, intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of applications, ranging from pharmaceuticals to functional materials. The specific substitution pattern of this compound imparts unique electronic and steric properties, making it a valuable scaffold for further chemical exploration. A thorough understanding of its synthesis is paramount for its accessibility and the advancement of related research. This guide delineates two strategic retrosynthetic pathways for its preparation.

Retrosynthetic Analysis

The logical disconnection of the target molecule, this compound, reveals two primary synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategies and Experimental Protocols

Route 1: Friedländer Annulation

The Friedländer synthesis provides a convergent approach to the quinoline core by condensing an o-aminoaryl ketone with a compound containing an α-methylene ketone.[1][2]

Logical Workflow:

Caption: Workflow for the Friedländer synthesis of the target molecule.

Experimental Protocols:

Step 1: Synthesis of 2-Amino-3,4-dimethylacetophenone

-

Reaction: Friedel-Crafts acylation of 3,4-dimethylaniline.

-

Procedure: To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloroethane, add acetyl chloride (1.1 eq) dropwise. Stir the mixture for 15 minutes, then add 3,4-dimethylaniline (1.0 eq) portion-wise, maintaining the temperature below 5 °C. After the addition, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 3-Ethyl-7,8-dimethylquinolin-2(1H)-one

-

Reaction: Friedländer annulation.[3]

-

Procedure: A mixture of 2-amino-3,4-dimethylacetophenone (1.0 eq), butan-2-one (3.0 eq), and potassium hydroxide (2.0 eq) in ethanol is heated at reflux for 24 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is neutralized with dilute HCl and the resulting precipitate is filtered, washed with water, and dried to afford the crude product. Purification is achieved by recrystallization.

Step 3: Synthesis of this compound

-

Reaction: Chlorination.

-

Procedure: A mixture of 3-ethyl-7,8-dimethylquinolin-2(1H)-one (1.0 eq) and phosphorus oxychloride (5.0 eq) is heated at 110 °C for 3 hours. After cooling to room temperature, the reaction mixture is poured cautiously onto crushed ice. The solution is then neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.

Route 2: Vilsmeier-Haack Reaction and Subsequent Modification

This route involves the construction of a 2-chloro-3-formylquinoline intermediate via the Vilsmeier-Haack reaction, followed by the introduction of the ethyl group.[4]

Logical Workflow:

Caption: Workflow for the Vilsmeier-Haack based synthesis.

Experimental Protocols:

Step 1: Synthesis of N-(2,3-dimethylphenyl)acetamide [5]

-

Reaction: Acetylation of 2,3-dimethylaniline.

-

Procedure: To a solution of 2,3-dimethylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise. Heat the mixture at reflux for 2 hours. After cooling, pour the reaction mixture into ice-water. The resulting precipitate is filtered, washed with water until neutral, and dried to yield the product.

Step 2: Synthesis of 2-Chloro-3-formyl-7,8-dimethylquinoline [4]

-

Reaction: Vilsmeier-Haack cyclization.

-

Procedure: To ice-cooled N,N-dimethylformamide (DMF) (10 eq), add phosphorus oxychloride (3.0 eq) dropwise with stirring. To this Vilsmeier reagent, add N-(2,3-dimethylphenyl)acetamide (1.0 eq) portion-wise. The reaction mixture is then heated at 80-90 °C for 8 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitate is filtered, washed with water, and dried. Purification is performed by column chromatography.

Step 3: Synthesis of 2-Chloro-3-vinyl-7,8-dimethylquinoline

-

Reaction: Wittig reaction.

-

Procedure: To a suspension of ethyltriphenylphosphonium bromide (1.2 eq) in dry THF at 0 °C, add n-butyllithium (1.2 eq) dropwise. Stir the resulting orange-red solution for 1 hour at room temperature. Cool the ylide solution back to 0 °C and add a solution of 2-chloro-3-formyl-7,8-dimethylquinoline (1.0 eq) in dry THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of this compound

-

Reaction: Catalytic hydrogenation.

-

Procedure: A solution of 2-chloro-3-vinyl-7,8-dimethylquinoline (1.0 eq) in ethanol is hydrogenated over 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic routes. Please note that yields are estimates based on related literature and may vary depending on experimental conditions.

| Step | Reaction | Starting Material(s) | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Route 1 | |||||||

| 1 | Friedel-Crafts Acylation | 3,4-Dimethylaniline | Acetyl Chloride, AlCl₃ | Dichloroethane | 0 to RT | 12 | ~60-70 |

| 2 | Friedländer Annulation | 2-Amino-3,4-dimethylacetophenone, Butan-2-one | KOH | Ethanol | Reflux | 24 | ~70-80 |

| 3 | Chlorination | 3-Ethyl-7,8-dimethylquinolin-2(1H)-one | POCl₃ | Neat | 110 | 3 | ~85-95 |

| Route 2 | |||||||

| 1 | Acetylation | 2,3-Dimethylaniline | Acetic Anhydride | Acetic Acid | Reflux | 2 | >90 |

| 2 | Vilsmeier-Haack | N-(2,3-dimethylphenyl)acetamide | POCl₃, DMF | Neat | 80-90 | 8 | ~60-70 |

| 3 | Wittig Reaction | 2-Chloro-3-formyl-7,8-dimethylquinoline | Ethyltriphenylphosphonium bromide, n-BuLi | THF | 0 to RT | 12 | ~70-80 |

| 4 | Hydrogenation | 2-Chloro-3-vinyl-7,8-dimethylquinoline | H₂, Pd/C | Ethanol | RT | 12 | >95 |

Conclusion

This technical guide has presented two viable and detailed synthetic pathways for the preparation of this compound. The Friedländer synthesis offers a more convergent route, while the Vilsmeier-Haack approach provides a modular strategy allowing for diversification at the 3-position. The provided experimental protocols and quantitative data serve as a robust starting point for the practical synthesis of this valuable quinoline derivative in a laboratory setting. Researchers are encouraged to optimize the outlined conditions to suit their specific needs and resources.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review | Bentham Science [eurekaselect.com]

- 3. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. N-(2,3-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of novel quinoline derivatives

An In-depth Technical Guide to the Discovery of Novel Quinoline Derivatives

Introduction

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a foundational scaffold in medicinal chemistry.[1][2][3] First isolated from coal tar in 1834, its versatile structure has led to the development of numerous derivatives with a vast spectrum of pharmacological activities.[4] These activities include antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[3][5][6] The "druggability" and synthetic accessibility of the quinoline nucleus make it a privileged scaffold in modern drug discovery, enabling the design and synthesis of novel therapeutic agents.[7][8] This guide provides a technical overview of the synthesis strategies, biological activities, and mechanisms of action of recently discovered quinoline derivatives, intended for researchers and professionals in drug development.

Synthesis of Novel Quinoline Derivatives

The construction of the quinoline scaffold can be achieved through both classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the need for efficient, environmentally friendly processes.

Classical Synthesis Protocols

Several named reactions have historically been the cornerstone of quinoline synthesis, and they are still in use today.[9]

-

Skraup/Doebner-von Miller Synthesis: The Skraup synthesis involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[4] A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones reacting with anilines.[1][2]

-

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone), typically under acid or base catalysis.[10]

-

Combes Synthesis: This protocol forms 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an intermediate formed from the condensation of an aniline with a β-diketone.[11]

-

Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base.[11]

Modern and Green Synthetic Approaches

Recent advancements have focused on developing more efficient, sustainable, and versatile synthetic routes.

-

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building complex quinoline scaffolds in a single step from multiple starting materials, improving efficiency and reducing waste.[12]

-

Nanocatalyzed Synthesis: The use of nanocatalysts provides an effective and environmentally friendly alternative for quinoline synthesis, often leading to higher yields and easier catalyst recovery.[13]

-

Ultrasound and Microwave-Assisted Synthesis: These techniques accelerate reaction rates, often resulting in higher yields and shorter reaction times compared to conventional heating methods.[8][11] These methods align with the principles of green chemistry by reducing energy consumption and often allowing for the use of safer solvents like water.[9][11]

Caption: General Workflow for Synthesis of Quinoline Derivatives.

Mechanism of Action and Key Signaling Pathways

Quinoline derivatives exert their biological effects by modulating various cellular pathways. In cancer, they are known to inhibit key signaling cascades that regulate cell proliferation, survival, and angiogenesis.[7][14]

Two of the most critical pathways targeted by quinoline-based kinase inhibitors are:

-

Ras/Raf/MEK/ERK Pathway: This cascade is crucial for cell proliferation and differentiation. Quinoline derivatives can inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are upstream activators of this pathway.[7][14]

-

PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, survival, and metabolism. Several quinoline compounds have been developed as potent inhibitors of PI3K and mTOR kinases.[7][15]

Other notable mechanisms include the induction of apoptosis (programmed cell death), inhibition of autophagy, and modulation of inflammatory responses through pathways like the NLRP3 inflammasome.[16][17][18]

Caption: Key Cancer Signaling Pathways Targeted by Quinoline Derivatives.

Quantitative Biological Data

The potency of novel quinoline derivatives is quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC₅₀) being a key metric. The following tables summarize representative data from recent studies.

Table 1: Anticancer Activity of Novel Quinoline Derivatives

| Compound | Cell Line | Activity Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 6a | MCF-7 (Breast) | Antiproliferative | 3.39 | [12] |

| 6h | MCF-7 (Breast) | Antiproliferative | 2.71 | [12] |

| 11x | HCT-116 (Colon) | Antiproliferative | 2.56 | [16] |

| 11x | A2780 (Ovarian) | Antiproliferative | 3.46 | [16] |

| 11x | HeLa (Cervical) | Antiproliferative | 2.71 | [16] |

| 46 | MDA-MB-231 (Breast) | Cytotoxic | 7.42 | [3] |

| 4 | HT29 (Colon) | Antiproliferative | Lower than 5-FU |[18] |

Table 2: Antimicrobial and Antiparasitic Activity of Novel Quinoline Derivatives

| Compound | Organism/Target | Activity Type | IC₅₀/MIC (µM) | Reference |

|---|---|---|---|---|

| 11b / 11c | Leishmania mexicana | Antileishmanial | 41.9 | [19] |

| 5d | Gram-positive & Gram-negative | Antibacterial | 0.125–8 µg/mL | [20] |

| 10, 17, 20 | Hepatitis B Virus (HBV) DNA | Antiviral | 4.4 - 9.8 | [21] |

| 15 / 16 | Mycobacterium bovis | Antitubercular | 31.5 / 34.8 |[8] |

Key Experimental Protocols

The discovery pipeline for novel quinoline derivatives involves a series of standardized assays to determine their biological activity and mechanism of action.

Protocol 1: In Vitro Antiproliferative Assay (SRB Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[22]

-

Cell Plating: Seed cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the synthesized quinoline derivatives to the wells. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells by gently adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

-

Staining: Wash the plates multiple times with water. Add Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilize: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates. Add Tris buffer to solubilize the bound dye.

-

Data Acquisition: Measure the optical density (OD) at a wavelength of ~515 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the negative control. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Perform serial two-fold dilutions of the quinoline derivatives in a 96-well plate containing the broth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Caption: Typical Workflow for Biological Evaluation of Novel Compounds.

Conclusion and Future Directions

The quinoline scaffold remains an exceptionally fruitful starting point for the discovery of new therapeutic agents.[1] Research continues to yield novel derivatives with potent and selective activities against a wide range of diseases. Future efforts will likely focus on leveraging advanced drug design techniques, such as computational modeling and AI, to optimize the pharmacokinetic and pharmacodynamic properties of quinoline-based drugs.[5][23] Exploring their application in combination therapies and targeting novel biological pathways will further expand the therapeutic potential of this remarkable class of compounds.[23] The development of green and efficient synthetic protocols will also be crucial for the sustainable production of these valuable molecules.[13]

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. chemrj.org [chemrj.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 6. benthamscience.com [benthamscience.com]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. One moment, please... [iipseries.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. eurekaselect.com [eurekaselect.com]

- 23. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Analysis of 2-Chloro-3-ethyl-7,8-dimethylquinoline

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the synthesis and expected spectroscopic characteristics of 2-Chloro-3-ethyl-7,8-dimethylquinoline. Due to the absence of published experimental data for this specific molecule, this guide outlines a predictive approach based on established chemical principles and data from analogous structures. It includes a proposed synthetic pathway, predicted spectroscopic data presented in tabular format for clarity, and a visual workflow for its synthesis and analysis.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties. The targeted compound, this compound, represents a novel structure with potential applications in drug discovery, necessitating a thorough understanding of its synthesis and characterization. This guide provides a foundational framework for researchers aiming to synthesize and identify this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, commencing with the well-established Vilsmeier-Haack reaction to construct the core quinoline scaffold, followed by modifications to introduce the ethyl group at the C3 position.

Step 1: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

The initial step involves the Vilsmeier-Haack cyclization of N-(2,3-dimethylphenyl)acetamide. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve both cyclization and formylation, yielding the key intermediate, 2-chloro-7,8-dimethylquinoline-3-carbaldehyde.[1]

Step 2: Formation of the 3-vinyl derivative via Wittig Reaction

The aldehyde intermediate can be converted to a vinyl group through a Wittig reaction.[2][3] Treatment of methyltriphenylphosphonium bromide with a strong base generates the corresponding ylide, which then reacts with the 2-chloro-7,8-dimethylquinoline-3-carbaldehyde to form 2-Chloro-3-vinyl-7,8-dimethylquinoline.

Step 3: Reduction to this compound

The final step is the selective hydrogenation of the vinyl group to an ethyl group.[4][5] This can be achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduction is typically highly selective for the alkene double bond, leaving the aromatic quinoline core and the chloro-substituent intact.

A visual representation of this proposed synthetic and analytical workflow is provided below.

Experimental Protocols

General Protocol for Vilsmeier-Haack Reaction[1][7]

-

Cool N,N-dimethylformamide (DMF) to 0 °C in a flask equipped with a dropping funnel and an inert atmosphere.

-

Add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.

-

Add N-(2,3-dimethylphenyl)acetamide to the Vilsmeier reagent.

-

Heat the reaction mixture (typically 80-90 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude 2-chloro-7,8-dimethylquinoline-3-carbaldehyde by recrystallization or column chromatography.

General Protocol for Wittig Reaction[4][8]

-

Suspend methyltriphenylphosphonium bromide in a dry aprotic solvent (e.g., THF) under an inert atmosphere.

-

Add a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to generate the ylide.

-

Add a solution of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde in the same solvent to the ylide solution.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction and perform a standard aqueous workup.

-

Purify the crude product to isolate 2-Chloro-3-vinyl-7,8-dimethylquinoline.

General Protocol for Catalytic Hydrogenation[5]

-

Dissolve 2-Chloro-3-vinyl-7,8-dimethylquinoline in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the target compound, this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and general spectroscopic principles.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.2 | Singlet | 1H | H4 | Aromatic protons on the quinoline ring typically appear in the 7-8.5 ppm region. The H4 proton is expected to be a singlet and significantly deshielded.[6] |

| ~ 7.2 - 7.6 | Multiplet | 2H | H5, H6 | Aromatic protons on the benzene ring portion of the quinoline.[7] |

| ~ 2.8 - 3.1 | Quartet | 2H | -CH₂-CH₃ | The methylene protons of the ethyl group, split into a quartet by the adjacent methyl group.[8][9] |

| ~ 2.4 - 2.6 | Singlet | 6H | C7-CH₃, C8-CH₃ | Aromatic methyl groups typically appear as singlets in this region. |

| ~ 1.2 - 1.4 | Triplet | 3H | -CH₂-CH₃ | The terminal methyl protons of the ethyl group, split into a triplet by the adjacent methylene group.[8] |

Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C2 | The carbon bearing the chlorine atom is expected to be significantly downfield.[10] |

| ~ 145 - 150 | C8a | Quaternary carbon at the ring junction. |

| ~ 135 - 140 | C4 | Aromatic CH carbon. |

| ~ 130 - 135 | C7, C8 | Carbons bearing the methyl groups.[6][11] |

| ~ 125 - 130 | C4a, C5, C6 | Aromatic carbons of the quinoline ring system.[12] |

| ~ 120 - 125 | C3 | Carbon bearing the ethyl group. |

| ~ 25 - 30 | -CH₂-CH₃ | Methylene carbon of the ethyl group.[13] |

| ~ 20 - 25 | C7-CH₃, C8-CH₃ | Methyl carbons attached to the aromatic ring. |

| ~ 13 - 16 | -CH₂-CH₃ | Terminal methyl carbon of the ethyl group.[13] |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation | Rationale |

| ~ 233/235 | [M]⁺ / [M+2]⁺ | Molecular ion peak and its isotope peak due to the presence of chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). |

| ~ 218/220 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group (β-cleavage). |

| ~ 204 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| ~ 198 | [M - Cl]⁺ | Loss of a chlorine radical. |

| ~ 169 | [M - C₂H₅ - Cl]⁺ | Subsequent loss of chlorine after the loss of the ethyl group. |

Rationale: The fragmentation of quinolines often involves the loss of substituents from the ring. The presence of chlorine will be evident from the characteristic M/M+2 isotopic pattern.[14][15][16]

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| ~ 3050 - 3100 | C-H stretch (aromatic) | Characteristic of C-H bonds on the quinoline ring. |

| ~ 2850 - 2960 | C-H stretch (aliphatic) | Symmetric and asymmetric stretching of C-H bonds in the ethyl and methyl groups. |

| ~ 1580 - 1620 | C=C and C=N stretch | Aromatic ring stretching vibrations of the quinoline core.[17][18][19] |

| ~ 1450 - 1500 | C=C stretch | Aromatic ring stretching. |

| ~ 1000 - 1100 | C-Cl stretch | Stretching vibration for the carbon-chlorine bond. |

| ~ 750 - 850 | C-H bend (out-of-plane) | Bending vibrations of aromatic C-H bonds, indicative of the substitution pattern.[19] |

Predicted UV-Vis Spectroscopy Data

Solvent: Ethanol or Methanol

| λ_max (nm) | Transition | Rationale |

| ~ 230 - 250 | π → π | High-energy transition typical for aromatic systems. |

| ~ 270 - 290 | π → π | Characteristic absorption band for the quinoline scaffold.[20][21][22] |